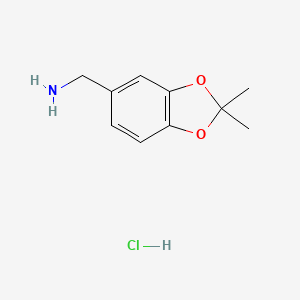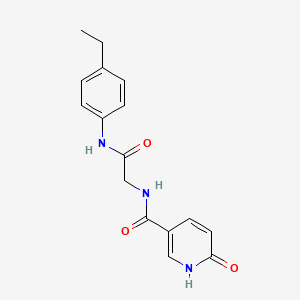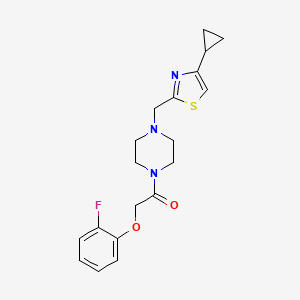
3-Bromo-6-methyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-6-methyl-1,8-naphthyridine” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “this compound”, has been a topic of considerable interest. The recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3 . This indicates that the compound has a molecular weight of 223.07 . Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Derivative Studies
The synthesis of 3-Bromo-6-methyl-1,8-naphthyridine and its derivatives has been explored due to its potential in producing compounds with significant biological activities. These studies focus on the chemical modifications and characterization of the naphthyridine scaffold to enhance its pharmacological properties. For example, the synthesis of various naphthyridine derivatives, including efforts to introduce bromo groups into these compounds, has been examined, although with challenges in achieving desired bromination (林昭蓉, 2006).
Biological Activities and Pharmaceutical Potential
1,8-Naphthyridine derivatives, including brominated ones, have demonstrated a wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Such derivatives have also shown promise in treating neurological disorders, osteoporosis, allergies, malaria, and hypertension, showcasing their broad therapeutic potential (Alka Madaan et al., 2015).
Chemical Reactions and Mechanisms
Studies on this compound have provided insights into its reactivity, particularly in amination reactions. For instance, reactions with potassium amide in liquid ammonia have been used to obtain amino derivatives, illustrating the compound's versatility in synthetic chemistry (W. Czuba & M. Woźniak, 2010).
Advanced Synthesis Techniques
Recent advancements in synthetic methods have enabled the efficient creation of naphthyridine derivatives. Techniques such as copper-catalyzed amination at room temperature highlight the ongoing development of more practical and sustainable chemical processes, broadening the scope of this compound's applications in medicinal chemistry (C. Anderson et al., 2010).
Anticancer Research
Research on naphthyridine derivatives has extended into the exploration of their anticancer properties. A novel naphthyridine compound demonstrated significant anticancer activity against melanoma cells by inducing necroptosis at low concentrations and apoptosis at higher concentrations, indicating its potential as a therapeutic agent (Q. Kong et al., 2018).
Future Directions
The future directions in the research of 1,8-naphthyridines, including “3-Bromo-6-methyl-1,8-naphthyridine”, could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their properties and potential applications could be a promising area of research .
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 3-bromo-6-methyl-1,8-naphthyridine belongs, have diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on their specific functional groups .
Biochemical Pathways
1,8-naphthyridines are known to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that 1,8-naphthyridines have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-6-methyl-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARNQUPKXGIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595334.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595338.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2595341.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2595342.png)
![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2595343.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2595346.png)
![4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide](/img/structure/B2595347.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2595350.png)